N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide
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Overview
Description
N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the quinoxaline ring system, along with the benzenesulfonamide moiety, imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where the quinoxaline core is reacted with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Sulfonamide Formation: The final step involves the reaction of the intermediate product with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoxaline ring or the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide.
Major Products Formed
Oxidation: Quinoxaline N-oxides.
Reduction: Reduced quinoxaline derivatives.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline ring system can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonamide group can interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-((2-methoxyphenyl)amino)quinoxalin-2-yl)benzenesulfonamide
- N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide
- 4-Amino-N-(3-chloro-quinoxalin-2-yl)-benzenesulfonamide
Uniqueness
N-(3-((2-methoxybenzyl)amino)quinoxalin-2-yl)benzenesulfonamide is unique due to the presence of the methoxybenzyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-29-20-14-8-5-9-16(20)15-23-21-22(25-19-13-7-6-12-18(19)24-21)26-30(27,28)17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZMAGLPODNFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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